![molecular formula C13H10ClNO3 B1586591 1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid CAS No. 4399-77-3](/img/structure/B1586591.png)
1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
Overview
Description
The compound “1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a carboxylic acid group. The 2-chlorobenzyl group is a benzyl group with a chlorine atom at the second position .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization, ring annulation, and cycloaddition . Another common method involves the functionalizing deboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For example, halogenated aliphatic compounds like chlorobenzyl groups are moderately or very reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined through techniques such as thermal analysis, refractive index measurement, and acidity determination .Scientific Research Applications
Benzylic Reactions
The benzylic position in the compound can undergo various reactions . For instance, free radical bromination, nucleophilic substitution, and oxidation can occur at the benzylic position . This makes the compound potentially useful in synthetic chemistry for the production of a variety of other compounds.
Cannizzaro Reaction
The compound could potentially undergo the Cannizzaro reaction . This reaction involves the base-induced disproportionation of an aldehyde lacking a hydrogen atom in the alpha position . The reaction produces a carboxylic acid and an alcohol , which could be useful in the synthesis of other compounds.
Hydrolysis
The compound contains a chlorobenzyl group, which is known to react with water in a hydrolysis reaction to form benzyl alcohol and hydrochloric acid . This property could be exploited in various chemical processes that require these products.
Alkylating Agent
The chlorobenzyl group in the compound can act as an alkylating agent . Alkylating agents are widely used in the production of pharmaceuticals and other chemicals.
Future Directions
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-11-4-2-1-3-9(11)7-15-8-10(13(17)18)5-6-12(15)16/h1-6,8H,7H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHKVSFOOCIQAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377366 | |
Record name | 1-[(2-Chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid | |
CAS RN |
4399-77-3 | |
Record name | 1-[(2-Chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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